

Application of Mubritinib in Studying Mitochondrial Respiration

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Compound of Interest

Compound Name: Mubritinib

Cat. No.: B1684479

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Introduction

Mubritinib, initially investigated as a selective inhibitor of the human epidermal growth factor receptor 2 (ERBB2/HER2), has been repurposed as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain (ETC).[1][2][3][4] This off-target activity has become the focus of recent research, revealing **Mubritinib**'s potential as a tool to study mitochondrial respiration and as a therapeutic agent for cancers reliant on oxidative phosphorylation (OXPHOS).[1][3][5] This document provides detailed application notes and protocols for utilizing **Mubritinib** in the study of mitochondrial function.

Mubritinib's primary mechanism of action in the context of mitochondrial respiration is the direct inhibition of Complex I, a critical entry point for electrons into the ETC.[1][2][6] This inhibition disrupts the flow of electrons, leading to a cascade of downstream effects including decreased oxygen consumption, reduced ATP synthesis, increased production of reactive oxygen species (ROS), and the induction of apoptosis.[1][7] Studies have demonstrated its efficacy in various cancer models, including glioblastoma and acute myeloid leukemia (AML), where it selectively targets cells with high mitochondrial function.[1][8] Notably, **Mubritinib** can cross the blood-brain barrier, making it a valuable agent for studying mitochondrial metabolism in neurological contexts.[8]

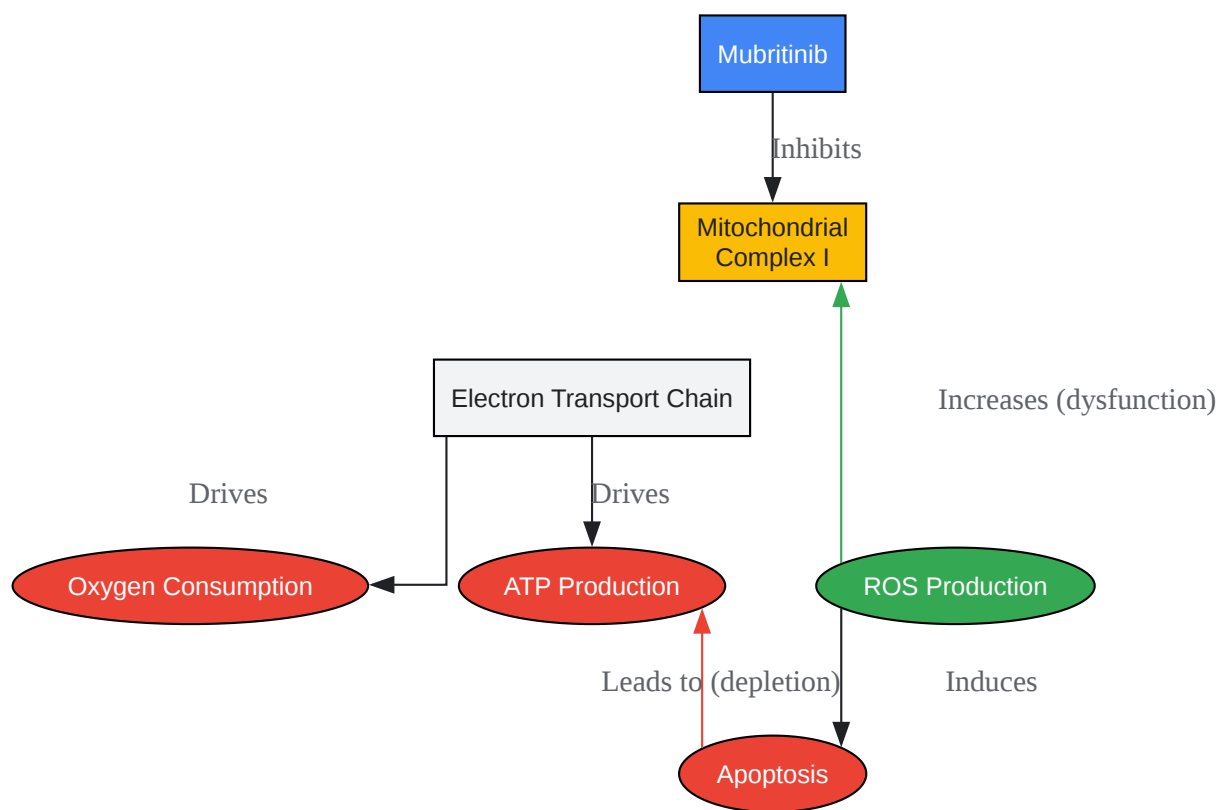
Data Presentation

The following table summarizes quantitative data on the effects of **Mubritinib** on mitochondrial function as reported in various studies.

Parameter	Cell Line/System	Mubritinib Concentration	Observed Effect	Reference
Rotenone-sensitive Oxygen Consumption Rate (OCR)	H9c2 or hESC-CMs cells	1 μ M	~50% decrease	[6]
Cell Viability	Therapy-resistant AML patient cells	Not specified	Selective inhibition	[1]
Cell Viability	Normal CD34+ cord blood cells	Not specified	No effect	[1]
In vivo tumor progression	MLL-AF9 syngeneic mouse model of AML	Not specified	19-fold decrease in tdTomato-positive cells in bone marrow; 42-fold decrease in spleen	[1]
Median overall survival	MLL-AF9 syngeneic mouse model of AML	Not specified	37% increase	[1]

Signaling Pathways and Experimental Workflows

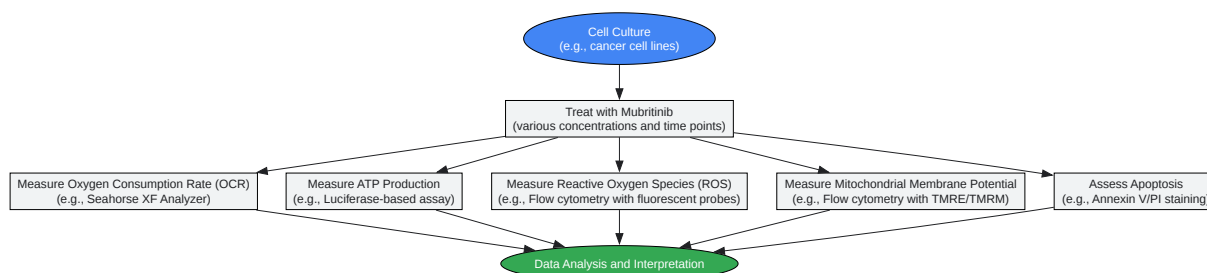
Mubritinib's Effect on Mitochondrial Respiration



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Caption: Signaling pathway of **Mubritinib**'s inhibitory action on mitochondrial Complex I.

Experimental Workflow for Studying Mubritinib's Effects



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Caption: General experimental workflow for investigating the impact of **Mubritinib** on mitochondrial function.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the measurement of OCR in adherent cells treated with **Mubritinib**.

Materials:

- Seahorse XF Cell Culture Microplate
- Seahorse XF Calibrant
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- **Mubritinib** stock solution (in DMSO)

- Oligomycin, FCCP, Rotenone/Antimycin A
- Cells of interest

Procedure:

- **Cell Seeding:** Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
- **Cartridge Hydration:** Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
- **Mubritinib Treatment:** On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium containing the desired concentrations of **Mubritinib** or vehicle control (DMSO). Incubate the plate at 37°C in a non-CO2 incubator for at least 1 hour.
- **Prepare Injection Ports:** Load the injection ports of the hydrated sensor cartridge with compounds for the mitochondrial stress test:
 - Port A: Oligomycin (e.g., 1.0 µM final concentration)
 - Port B: FCCP (e.g., 1.0 µM final concentration)
 - Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration each)
- **Seahorse XF Analyzer Assay:** Calibrate the sensor cartridge and run the assay on the Seahorse XF Analyzer. The instrument will measure basal OCR and then sequentially inject the compounds to determine key parameters of mitochondrial function.
- **Data Analysis:** After the run, normalize the OCR data to cell number or protein concentration. Analyze the data to determine the effects of **Mubritinib** on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay to quantify changes in cellular ATP following **Mubritinib** treatment.

Materials:

- White, opaque 96-well plates
- Cells of interest
- **Mubritinib** stock solution
- Commercial ATP assay kit (e.g., CellTiter-Glo®)

Procedure:

- **Cell Seeding and Treatment:** Seed cells in a white, opaque 96-well plate and allow them to adhere. Treat cells with various concentrations of **Mubritinib** or vehicle control for the desired time period.
- **Assay Reagent Preparation:** Prepare the ATP assay reagent according to the manufacturer's instructions.
- **Lysis and Luminescence Reaction:** Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the ATP assay reagent to each well, which lyses the cells and initiates the luciferase reaction.
- **Signal Measurement:** Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Measure luminescence using a plate-reading luminometer.
- **Data Analysis:** Subtract the background luminescence and express the ATP levels in **Mubritinib**-treated cells as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe and flow cytometry to detect intracellular ROS levels.

Materials:

- Cells of interest
- **Mubritinib** stock solution
- ROS-sensitive fluorescent probe (e.g., CellROX™ Deep Red or DCFDA)
- Flow cytometer

Procedure:

- Cell Treatment: Culture and treat cells with **Mubritinib** or vehicle control for the desired duration.
- Probe Loading: Towards the end of the treatment period, add the ROS-sensitive fluorescent probe to the cell culture medium at the concentration recommended by the manufacturer. Incubate under normal culture conditions for 30-60 minutes.
- Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash the cells with PBS.
- Flow Cytometry: Resuspend the cells in a suitable buffer for flow cytometry. Analyze the fluorescence intensity of the cells using a flow cytometer with the appropriate excitation and emission filters for the chosen probe.
- Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. An increase in MFI in **Mubritinib**-treated cells compared to controls indicates an increase in ROS levels.^[7]

Measurement of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

This protocol uses a potentiometric fluorescent dye to measure changes in mitochondrial membrane potential.

Materials:

- Cells of interest

- **Mubritinib** stock solution
- Fluorescent dye for $\Delta\Psi_m$ (e.g., Tetramethylrhodamine, Ethyl Ester - TMRE)
- FCCP (as a positive control for depolarization)
- Flow cytometer

Procedure:

- Cell Treatment: Culture and treat cells with **Mubritinib**, vehicle control, or FCCP for the desired time.
- Dye Staining: Add TMRE to the culture medium at a final concentration of 20-100 nM and incubate for 20-30 minutes at 37°C.
- Cell Harvesting: Collect the cells and wash them with PBS.
- Flow Cytometry: Resuspend the cells in PBS and immediately analyze them on a flow cytometer (e.g., using a PE channel for TMRE).
- Data Analysis: A decrease in the fluorescence intensity of TMRE in the treated cells compared to the control group indicates a depolarization of the mitochondrial membrane.^[7]

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